molecular formula C11H17NO3 B056997 Benzenemethanamine, 2,3,4-trimethoxy-A-methyl-,(S)- CAS No. 122078-09-5

Benzenemethanamine, 2,3,4-trimethoxy-A-methyl-,(S)-

Cat. No. B056997
M. Wt: 211.26 g/mol
InChI Key: PKLNPKXFQTWPOI-ZETCQYMHSA-N
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Description

“Benzenemethanamine, 2,3,4-trimethoxy-A-methyl-,(S)-” is a special chemical offered by several providers such as BOC Sciences and Benchchem. It is also listed in the CAS Common Chemistry .


Molecular Structure Analysis

The molecular formula of “Benzenemethanamine, 2,3,4-trimethoxy-A-methyl-,(S)-” is C12H19NO3 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzenemethanamine, 2,3,4-trimethoxy-A-methyl-,(S)-” such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found on ChemicalBook .

Safety And Hazards

The safety data sheet for “Benzenemethanamine, 2,3,4-trimethoxy-A-methyl-,(S)-” can be viewed and downloaded for free at Echemi.com .

properties

IUPAC Name

(1S)-1-(2,3,4-trimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-7(12)8-5-6-9(13-2)11(15-4)10(8)14-3/h5-7H,12H2,1-4H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLNPKXFQTWPOI-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=C(C=C1)OC)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C(=C(C=C1)OC)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401217480
Record name Benzenemethanamine, 2,3,4-trimethoxy-α-methyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401217480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenemethanamine, 2,3,4-trimethoxy-A-methyl-,(S)-

CAS RN

122078-09-5
Record name Benzenemethanamine, 2,3,4-trimethoxy-α-methyl-, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122078-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 2,3,4-trimethoxy-α-methyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401217480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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